Product packaging for Fmoc-D-glutamic acid α-allyl ester(Cat. No.:)

Fmoc-D-glutamic acid α-allyl ester

Cat. No.: B1580465
M. Wt: 409.5
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization within Modern Protecting Group Chemistry

The art of chemical synthesis is often a delicate dance of selectively reacting one functional group in the presence of many others. This is where protecting groups become indispensable tools. They act as temporary masks, shielding reactive sites from unwanted transformations, only to be removed at a later, strategic point in the synthesis.

The concept of orthogonality in protecting group chemistry is a cornerstone of modern synthesis. nih.govfiveable.me It refers to the use of multiple protecting groups within a single molecule that can be removed under distinct and non-interfering conditions. nih.govfiveable.me This allows for the selective deprotection of one functional group while others remain shielded, enabling the controlled and sequential construction of complex molecules like peptides. nih.govresearchgate.net

The Fmoc/tBu (tert-butyl) strategy is a widely used two-dimensional orthogonal system in solid-phase peptide synthesis (SPPS). nih.govacs.org The Fmoc group, which protects the N-terminus, is labile to basic conditions (typically piperidine), while the t-butyl-based side-chain protecting groups are removed by strong acid (trifluoroacetic acid, TFA). acs.orgwikipedia.orgamericanpeptidesociety.org The introduction of a third, orthogonally protected site, such as the allyl ester in Fmoc-D-glutamic acid α-allyl ester, expands the synthetic possibilities to a three-dimensional strategy. acs.orgub.edu This is particularly crucial for creating complex structures like cyclic or branched peptides. acs.orgub.edunih.gov

The allyl ester group is stable to both the basic conditions used for Fmoc removal and the acidic conditions used for t-butyl group cleavage. nih.gov It is selectively removed under mild, near-neutral conditions using a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), in the presence of a scavenger. nih.govacs.orgacsgcipr.org This unique reactivity profile makes the allyl group an excellent choice for orthogonal protection schemes. nih.govnih.gov

Protecting GroupCleavage Condition
Fmoc Base (e.g., 20% piperidine (B6355638) in DMF) wikipedia.orgamericanpeptidesociety.org
t-Butyl (tBu) Acid (e.g., Trifluoroacetic Acid - TFA) nih.govsigmaaldrich.com
Allyl (All) Palladium(0) catalyst and scavenger nih.govacsgcipr.org

The field of peptide synthesis has been revolutionized by the development of solid-phase peptide synthesis (SPPS) by R.B. Merrifield. lgcstandards.compublish.csiro.au This technique, where the growing peptide chain is anchored to an insoluble resin support, greatly simplifies the purification process. lgcstandards.com The success of SPPS is intrinsically linked to the evolution of protecting group strategies. lgcstandards.compublish.csiro.au

Early strategies primarily relied on the Boc (tert-butyloxycarbonyl) protecting group for the N-terminus, which is removed by acid. americanpeptidesociety.org However, the development of the base-labile Fmoc group by Atherton and Sheppard in the late 1970s marked a significant advancement. lgcstandards.compublish.csiro.au The Fmoc/tBu strategy offered milder deprotection conditions for the N-terminus, making it more compatible with sensitive peptide sequences and allowing for the synthesis of longer and more complex peptides. americanpeptidesociety.orglgcstandards.com

The quest for synthesizing even more complex and modified peptides has driven the need for additional orthogonal protecting groups. nih.govnih.gov This has led to the exploration and implementation of groups like the allyloxycarbonyl (Alloc) for amines and allyl esters for carboxylic acids, which can be removed under specific, non-overlapping conditions. fiveable.mepeptide.com The use of these groups in combination with the established Fmoc/tBu strategy provides chemists with a powerful "four-dimensional" protecting group scheme, enabling the synthesis of highly intricate peptide architectures. acs.org

Stereochemical Significance of D-Amino Acid Derivatives in Research

While the vast majority of naturally occurring peptides and proteins are composed of L-amino acids, the incorporation of their non-natural mirror images, D-amino acids, has become a powerful tool in medicinal chemistry and drug design. wikipedia.org

Peptidomimetics are molecules that mimic the structure and function of natural peptides but are designed to have improved properties, such as enhanced stability and bioavailability. slideshare.net A major drawback of using natural peptides as drugs is their rapid degradation by proteases in the body. wikipedia.org The incorporation of D-amino acids is a key strategy to overcome this limitation, as they are not recognized by the body's enzymes, leading to increased enzymatic resistance. wikipedia.orgnih.gov

The synthesis of peptides and other chiral molecules requires precise control over stereochemistry. rsc.orgnih.govacs.org The use of enantiomerically pure starting materials, such as this compound, is fundamental to ensuring the stereochemical integrity of the final product. Various synthetic methods have been developed to achieve stereoselective synthesis of unnatural α-amino acids, often employing chiral auxiliaries or catalysts to direct the formation of the desired stereoisomer. rsc.orgnih.govacs.orgnih.govchemrxiv.org

In the context of this compound, the D-configuration is pre-determined in the building block. This allows for its direct incorporation into a growing peptide chain using standard SPPS protocols, ensuring that the desired stereochemistry is maintained at that specific position.

Overview of this compound as a Versatile Building Block

This compound stands out as a highly versatile building block due to the orthogonal nature of its protecting groups. chemimpex.com This allows for the selective manipulation of three different functional groups within the same molecule:

The N-terminal Fmoc group: Can be removed with a base to allow for peptide chain elongation at the N-terminus. wikipedia.orggenscript.comfiveable.me

The α-allyl ester: Can be selectively cleaved using a palladium catalyst, freeing the α-carboxylic acid for reactions such as cyclization or branching. acsgcipr.orgpeptide.comorganic-chemistry.org

The γ-carboxylic acid: Can be coupled to another molecule or remain as a free carboxylic acid in the final peptide.

This versatility makes it an invaluable tool for the synthesis of complex peptides, including:

Cyclic peptides: The orthogonal protection allows for on-resin cyclization between the α-carboxylic acid and a side-chain amine or vice-versa. nih.govnih.gov

Branched peptides: The deprotected α-carboxylic acid can serve as an attachment point for another peptide chain.

Modified peptides: The selective deprotection enables the introduction of various modifications at the α-carboxyl position.

In essence, this compound provides chemists with a sophisticated level of control over peptide architecture, facilitating the creation of novel structures with tailored properties for applications in drug discovery, materials science, and neuroscience. chemimpex.com

Research Scope and Primary Aims of Investigating this compound

The primary research interest in this compound stems from its role as an enabling tool in synthetic chemistry. The investigation into this compound and its analogs is driven by several key aims:

Development of Novel Synthetic Methodologies: Researchers continuously seek to refine and expand the toolbox of orthogonal protecting groups. The study of this compound contributes to the understanding of allyl-based protection strategies and their compatibility with other protecting groups, such as the tert-butyloxycarbonyl (tBoc) group. google.comnih.gov

Synthesis of Biologically Active Peptides: A major goal is the synthesis of complex peptides with potential therapeutic applications. chemimpex.comchemimpex.com This includes the development of enzyme inhibitors, receptor agonists or antagonists, and antimicrobial peptides. The ability to create cyclic and other structurally constrained peptides is often crucial for enhancing their potency and metabolic stability.

Creation of Advanced Materials: The incorporation of amino acid derivatives like this compound into polymer matrices is an area of interest in materials science. chemimpex.com Such modifications can enhance the biocompatibility, biodegradability, or other functional properties of materials for applications in tissue engineering and drug delivery.

Elucidation of Biological Pathways: Synthetically derived peptides and peptidomimetics are invaluable tools for studying biological processes. By creating specific peptide structures, researchers can probe protein-protein interactions, investigate enzyme mechanisms, and explore signaling pathways. chemimpex.com

Properties

Molecular Weight

409.5

Origin of Product

United States

Synthetic Methodologies for the Preparation and Derivatization of Fmoc D Glutamic Acid α Allyl Ester

Synthesis of the D-Glutamic Acid Core Structure

The foundation of the target molecule lies in the D-enantiomer of glutamic acid. Obtaining this specific stereoisomer in high purity is critical for its application in peptide synthesis and other areas of medicinal chemistry. chemimpex.com

Enzymatic methods have emerged as powerful tools for the synthesis of D-amino acids. For instance, D-amino acid aminotransferases (DAAT) can be utilized to produce D-glutamic acid from its corresponding α-keto acid. nih.gov This biocatalytic approach often involves a multi-enzyme system to regenerate the necessary cofactors and drive the reaction towards the desired D-enantiomer. nih.gov Another enzymatic strategy involves the use of L-amino acid deaminases or oxidases, which can enantioselectively deaminate the L-amino acid from a racemic mixture, leaving the D-enantiomer. nih.gov

Chemical synthesis routes also provide access to D-glutamic acid precursors. Asymmetric catalysis, employing chiral catalysts, can direct the formation of the desired stereoisomer. acs.orgacs.org For example, the direct enantioselective allylic alkylation of α-amino esters can be achieved using strategically designed pyridoxal (B1214274) catalysts. acs.orgacs.org Additionally, nickel-catalyzed enantioselective deaminative alkylation of amino acid derivatives with unactivated olefins represents a modern approach to creating enantioenriched products. acs.org

When a racemic mixture of glutamic acid is produced, resolution techniques are necessary to isolate the D-enantiomer. acs.org Crystallization-based methods are a common approach. Preferential crystallization, where a saturated solution of the racemate is seeded with a crystal of the desired enantiomer, can lead to the selective crystallization of that enantiomer. rsc.org The use of an ultrasonic field in conjunction with chiral seed crystals has been shown to effectively induce the crystallization of pure D- or L-glutamic acid from a racemic solution. rsc.org

Chromatographic methods, such as paper chromatography, have also been historically used for the resolution of amino acid enantiomers. acs.org Modern high-performance liquid chromatography (HPLC) using chiral stationary phases is a more efficient and widely used technique for separating stereoisomers and confirming the enantiomeric purity of the final product. sigmaaldrich.complos.org

Esterification of the α-Carboxyl Group with Allyl Alcohol

The next critical step is the selective esterification of the α-carboxyl group of D-glutamic acid with allyl alcohol. This requires careful selection of reaction conditions to avoid esterification of the γ-carboxyl group.

Direct esterification involves the reaction of glutamic acid with an excess of allyl alcohol in the presence of an acid catalyst. google.comgoogle.com The reaction is typically heated to drive the equilibrium towards the ester product. google.com To facilitate the removal of water, which is a byproduct of the reaction, an azeotrope former can be employed. google.com The use of catalysts is crucial for achieving reasonable reaction rates. While traditional acid catalysts can be used, more advanced catalytic systems are often preferred to improve efficiency and selectivity.

A notable example is the Mitsunobu reaction, which allows for the esterification of N-protected glutamic acid with allyl alcohol under mild conditions. nih.gov This reaction typically involves the use of triphenylphosphine (B44618) and a dialkyl azodicarboxylate, such as diisopropylazodicarboxylate (B7806520) (DIAD). nih.gov

Transesterification offers an alternative route to the desired allyl ester. google.comorganic-chemistry.orgmasterorganicchemistry.comlibretexts.org This process involves reacting an existing ester of glutamic acid, such as a methyl or ethyl ester, with allyl alcohol in the presence of a catalyst. google.comorganic-chemistry.org The equilibrium is driven towards the allyl ester by using a large excess of allyl alcohol or by removing the alcohol byproduct. google.comlibretexts.org

Various catalysts can be employed for transesterification, including metal-based catalysts and organocatalysts. organic-chemistry.org Reaction conditions, such as temperature and the removal of byproducts, are optimized to maximize the yield of the desired allyl ester. google.com For instance, performing the reaction at elevated temperatures, typically between 80°C and 150°C, is common. google.com

Nα-Fmoc Protection Strategies

The final step in the synthesis of the title compound is the protection of the α-amino group with the fluorenylmethyloxycarbonyl (Fmoc) group. chemimpex.comchemimpex.com This protecting group is essential for applications in solid-phase peptide synthesis (SPPS), as it is stable under the conditions used for peptide bond formation but can be readily removed under mild basic conditions. chemimpex.comorganic-chemistry.org

The Fmoc group is typically introduced by reacting the amino acid with Fmoc-chloride or Fmoc-succinimidyl carbonate (Fmoc-OSu) in the presence of a base. organic-chemistry.org Stable and reactive Fmoc-benzotriazole reagents have also been developed for the efficient N-protection of amino acids, including glutamic acid, with high yields and purity. organic-chemistry.org The choice of base and solvent is critical to ensure complete reaction and prevent side reactions. The Fmoc protection is a crucial step that enables the use of Fmoc-D-glutamic acid α-allyl ester as a versatile building block in the synthesis of complex peptides and other bioactive molecules. chemimpex.comrsc.orgrsc.org

Reagents and Conditions for Fmoc-Introduction

The introduction of the Fmoc protecting group is a standard procedure in peptide chemistry, typically achieved through the acylation of the primary amino group. altabioscience.com The most common reagents for this transformation are 9-fluorenylmethyl chloroformate (Fmoc-Cl) and N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu). The reaction is generally carried out under Schotten-Baumann conditions, which involve a biphasic system, often a mixture of an organic solvent like dioxane or acetone (B3395972) and an aqueous solution of a mild base. google.com

The base plays a crucial role in deprotonating the amino group, thereby increasing its nucleophilicity to attack the electrophilic carbonyl carbon of the Fmoc reagent. Sodium bicarbonate or sodium carbonate are frequently used for this purpose. Compared to Fmoc-Cl, Fmoc-OSu is often preferred as it is more stable, easier to handle, and the reaction conditions are generally milder with fewer side reactions. An alternative approach involves the use of stable Fmoc-benzotriazoles, which react with amino acids in the presence of triethylamine (B128534) to yield the desired Fmoc-protected product. organic-chemistry.org

Table 1: Reagents and Conditions for Fmoc-Introduction
ReagentRoleTypical ConditionsReference
D-Glutamic acid α-allyl esterStarting MaterialThe substrate to be protected. chemimpex.comcymitquimica.com
Fmoc-OSu or Fmoc-ClFmoc-Protecting AgentElectrophile that introduces the Fmoc group.
Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃)BaseDeprotonates the α-amino group.
Dioxane/Water or Acetone/WaterSolvent SystemBiphasic medium for the reaction. google.com
Room TemperatureTemperatureReaction is typically carried out at ambient temperature overnight.

Chemoselectivity Considerations in Fmoc-Protection

Chemoselectivity is a paramount consideration during the Fmoc protection of D-glutamic acid α-allyl ester. The molecule possesses three potentially reactive functional groups: the α-amino group, the α-allyl ester, and the γ-carboxylic acid. The goal is to selectively acylate the α-amino group without inducing side reactions at the other sites.

Under the mild basic conditions typically employed (e.g., NaHCO₃), the α-amino group is significantly more nucleophilic than the γ-carboxylate or the allyl ester. This difference in nucleophilicity allows for the selective N-acylation. The Fmoc group is stable under these mild basic conditions, as its cleavage requires a stronger organic base such as piperidine (B6355638). altabioscience.com

The allyl ester protecting group is orthogonal to the Fmoc group, meaning it is stable under the conditions used for Fmoc introduction (mild base) and Fmoc removal (stronger organic base). nih.gov The allyl group is typically removed under neutral conditions using a palladium catalyst, such as Pd(PPh₃)₄, in the presence of a scavenger. nih.govnih.gov This orthogonality is crucial for complex synthetic strategies, such as on-resin cyclization or the synthesis of branched peptides. nih.govsigmaaldrich.com The γ-carboxylic acid remains as a carboxylate anion under the basic reaction conditions, which deactivates it towards nucleophilic attack or unwanted esterification.

Purification and Isolation Methodologies for this compound

Following the synthesis, a rigorous purification protocol is necessary to isolate this compound with the high degree of purity required for applications like solid-phase peptide synthesis (SPPS). altabioscience.com

Chromatographic Separation Techniques for High Purity

High-Performance Liquid Chromatography (HPLC) is the predominant technique for the purification and analysis of Fmoc-protected amino acids. phenomenex.comsigmaaldrich.com Reversed-phase HPLC (RP-HPLC) is particularly effective for separating the desired product from starting materials and by-products.

The presence of the large, hydrophobic Fmoc group makes the compound well-suited for retention on non-polar stationary phases like C18 or C8. oup.com Elution is typically achieved using a gradient of an organic solvent (the mobile phase B, e.g., acetonitrile) and an aqueous solvent (the mobile phase A, e.g., water), often with an acidic additive like trifluoroacetic acid (TFA) or formic acid. phenomenex.com The TFA helps to protonate the carboxylic acid, improving peak shape and retention. The strong UV absorbance of the fluorenyl group (around 265 nm and 301 nm) allows for sensitive detection. For ensuring enantiomeric purity, chiral HPLC is employed, using specialized chiral stationary phases (CSPs) that can resolve the D- and L-enantiomers. nih.govsigmaaldrich.com

Table 2: Typical RP-HPLC Conditions for Purification
ParameterDescriptionReference
Stationary PhaseC18 (Octadecylsilane) bonded silica (B1680970) oup.com
Mobile Phase A0.1% Trifluoroacetic Acid (TFA) in Water phenomenex.comnih.gov
Mobile Phase B0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (ACN) phenomenex.comnih.gov
ElutionGradient elution (e.g., 10% to 90% B over 30 minutes) nih.govoup.com
DetectionUV detector at ~265 nm or ~300 nm

Crystallization and Recrystallization Procedures

After chromatographic purification, where fractions containing the pure product are collected, the compound is isolated as a solid. This typically involves removing the HPLC solvents (acetonitrile and water) under reduced pressure. The resulting residue can then be solidified and further purified by crystallization or recrystallization.

The crude product from the initial synthesis is often isolated by acidifying the aqueous layer to a low pH (e.g., pH 1-2) with an acid like HCl, which protonates the γ-carboxylic acid and causes the product to precipitate or allows for its extraction into an organic solvent like ethyl acetate. The organic extracts are then washed, dried over an agent like sodium sulfate, and concentrated. Crystallization can be induced from this concentrated solution, sometimes with the addition of a non-polar co-solvent (an anti-solvent) such as hexanes or petroleum ether to reduce solubility and promote the formation of crystals. The final product is then collected by filtration and dried. The melting point of the crystalline solid serves as an indicator of purity. indofinechemical.com

Quality Control for Synthetic Intermediates

Rigorous quality control (QC) is essential to ensure that the synthetic intermediate, this compound, meets the stringent requirements for its intended use, especially in GMP (Good Manufacturing Practice) environments. altabioscience.com A panel of analytical techniques is employed to confirm the identity, purity, and stereochemical integrity of the compound.

Table 3: Quality Control Parameters and Methods
ParameterAnalytical MethodPurposeReference
Chemical PurityHPLCQuantifies the percentage of the desired compound relative to impurities. A purity of ≥98% or higher is often required. google.comsigmaaldrich.comsigmaaldrich.com
Enantiomeric PurityChiral HPLCDetermines the enantiomeric excess (e.e.), ensuring the absence of the corresponding L-enantiomer. phenomenex.comnih.gov
Identity/StructureNMR (¹H, ¹³C)Confirms the chemical structure by analyzing the chemical shifts, integration, and coupling patterns of the nuclei. nih.gov
Molecular WeightMass Spectrometry (MS)Verifies the molecular weight of the compound. nih.gov
Optical RotationPolarimetryMeasures the specific rotation ([α]D), which is a characteristic physical property of a chiral compound. google.com
Melting PointMelting Point ApparatusProvides a physical constant for identification and an indication of purity (pure compounds have a sharp melting range). indofinechemical.com

Principles and Applications of Orthogonal Deprotection Strategies Involving Fmoc D Glutamic Acid α Allyl Ester

Fundamental Concepts of Orthogonal Protecting Group Removal

Orthogonal protection is a strategy that employs multiple protecting groups in a single molecule, where each group can be removed by a specific set of reagents and reaction conditions without affecting the others. biosynth.comthieme-connect.de This concept is critical in multi-step syntheses, such as Solid-Phase Peptide Synthesis (SPPS), where different functional groups (the α-amino group, the C-terminal carboxylic acid, and various side chains) must be selectively unmasked at different stages. biosynth.com The most common orthogonal pairing in SPPS is the use of the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for temporary α-amino protection and acid-labile groups like tert-butyl (tBu) for "permanent" side-chain protection. biosynth.comcreative-peptides.com The introduction of the allyl ester into this framework, as seen in Fmoc-D-glutamic acid α-allyl ester, adds another layer of orthogonality, as it is cleaved under conditions that leave both Fmoc and tBu groups intact. nih.govgoogle.comsigmaaldrich.com

The effectiveness of an orthogonal strategy hinges on the distinct reactivity of each protecting group toward a unique set of chemical reagents. thieme-connect.de The Fmoc group, for instance, is rapidly cleaved by treatment with a secondary amine base, typically a solution of 20% piperidine (B6355638) in dimethylformamide (DMF). creative-peptides.comnih.gov This deprotection occurs via a base-catalyzed β-elimination mechanism (E1cb). thieme-connect.de In contrast, the α-allyl ester of this compound is stable to these basic conditions but is selectively removed using transition-metal catalysis, most commonly with a palladium(0) complex. sigmaaldrich.comsigmaaldrich.com This differential lability allows a chemist to expose the α-amino group by treating with piperidine for chain elongation, or to selectively unmask the α-carboxylic acid of the glutamic acid residue using a palladium catalyst for side-chain modification or cyclization, all while other protecting groups remain in place. nih.govnih.gov

This principle extends to a wide array of protecting groups used in synthesis, each with its specific cleavage protocol. This orthogonality is what enables the construction of highly complex peptides with branches or cyclic structures. sigmaaldrich.combiotage.com

Protecting GroupChemical Structure ClassTypical Cleavage ConditionsStability
Fmoc (9-Fluorenylmethyloxycarbonyl)Carbamate (B1207046)20% Piperidine in DMF (Mild Base) creative-peptides.comStable to acid and palladium catalysis google.comsigmaaldrich.com
Allyl Ester (OAll)EsterPd(PPh₃)₄ with a scavenger (e.g., PhSiH₃) (Transition-Metal Catalysis) nih.govStable to mild base (piperidine) and acid (TFA) sigmaaldrich.com
Boc (tert-Butoxycarbonyl)CarbamateStrong Acid (e.g., Trifluoroacetic Acid, TFA) creative-peptides.comStable to mild base and palladium catalysis nih.gov
Trt (Trityl)Ether/AmineMild Acid (e.g., 1% TFA in DCM) thermofisher.comStable to mild base and palladium catalysis thermofisher.com
Dde (1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl)Enamine2% Hydrazine in DMF sigmaaldrich.comStable to acid (TFA) and mild base (piperidine) sigmaaldrich.com

Selective deprotection reactions are fundamentally governed by kinetics rather than thermodynamics. jackwestin.comlibretexts.org A kinetically controlled reaction is one where the product distribution is determined by the relative rates of the competing reaction pathways, meaning the product that forms fastest is the major product. wikipedia.orglibretexts.org In contrast, a thermodynamically controlled reaction, which requires reversibility, allows the products to equilibrate, resulting in the most stable product dominating. jackwestin.comwikipedia.org

In the context of orthogonal protection, the goal is to achieve near-perfect selectivity for the cleavage of a single protecting group. This is accomplished by choosing reaction conditions that create a very low activation energy pathway for the removal of the target group, while the activation energies for cleaving other groups remain prohibitively high. libretexts.org For example, when treating a peptide containing both Fmoc and allyl ester groups with piperidine, the rate of Fmoc removal is extremely fast, while the rate of any potential reaction with the allyl ester is negligible. The reaction is stopped once the target group is removed, long before any competing side reactions can occur. Reversibility is actively avoided, as it would lead to a mixture of partially deprotected species, defeating the purpose of a selective, high-yielding transformation. wikipedia.org Therefore, the success of orthogonal deprotection relies on creating a large kinetic difference between the reactivity of the various protecting groups under a specific set of conditions.

Utility of Fmoc D Glutamic Acid α Allyl Ester in Advanced Peptide and Peptidomimetic Synthesis

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of Fmoc-D-glutamic acid α-allyl ester is within the framework of solid-phase peptide synthesis (SPPS), a cornerstone technique for the routine production of peptides. Its distinct protecting groups are fully compatible with the iterative nature of Fmoc-based SPPS. chemimpex.comnih.gov

This compound is frequently utilized as a C-terminal building block or for incorporation within a peptide sequence. When used, its free γ-carboxyl group is coupled to the resin-bound N-terminus of the growing peptide chain. The Nα-Fmoc group provides temporary protection during the coupling step and is subsequently removed to allow for further chain elongation. The α-allyl ester on the side chain remains intact throughout the standard SPPS cycles, serving as a masked functional group that can be addressed later. chemimpex.comchemimpex.com This strategy is essential for creating peptides where side-chain modification or cyclization involving the glutamic acid residue is desired post-synthesis. sigmaaldrich.com

The method of attaching the first amino acid to a solid support is a critical step in SPPS that dictates the C-terminal functionality of the final peptide.

For C-Terminal Amides: To synthesize a peptide with a C-terminal amide, a resin such as Rink Amide is typically used. nih.govuci.edu The synthesis begins with the resin's Fmoc-protected amine being deprotected. This compound can then be coupled to this free amine using standard activation methods.

For C-Terminal Carboxylic Acids: If a C-terminal carboxylic acid is the target, a highly acid-labile resin like 2-chlorotrityl chloride is employed. uci.edu The this compound is attached to this resin via its γ-carboxyl group in the presence of a base like N,N-diisopropylethylamine (DIEA).

In either case, the loading is achieved using standard coupling reagents to activate the carboxylic acid, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a tertiary amine base. nih.govsigmaaldrich.com

This compound exhibits excellent compatibility with standard Fmoc-SPPS protocols due to its orthogonal protecting group scheme. nih.govnih.gov

Fmoc Group Removal: The N-terminal Fmoc group is labile to basic conditions and is efficiently removed in each cycle by treatment with a solution of 20% piperidine (B6355638) in a solvent like dimethylformamide (DMF). nih.govuci.edu

Allyl Group Stability: The α-allyl ester is completely stable to the basic conditions used for Fmoc removal and also to the mildly acidic conditions sometimes used in SPPS. merckmillipore.com

Coupling Reactions: The coupling of the free γ-carboxyl group proceeds efficiently using common activating reagents such as HATU, HBTU/HOBt, or DIC/Oxyma. nih.govacs.org The completion of these reactions is typically monitored using a qualitative method like the Kaiser test. nih.gov

Allyl Group Deprotection: The selective removal of the allyl group is achieved under very mild, specific conditions using a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), often in the presence of a scavenger like phenylsilane (B129415) (PhSiH₃). merckmillipore.comnih.gov This deprotection step does not affect other common protecting groups like Boc or the peptide's linkage to most resins, making it a highly chemoselective operation.

Fragment Condensation and Segment Ligation Methodologies

Beyond linear peptide synthesis, this compound is instrumental in more advanced strategies involving the coupling of larger, pre-synthesized peptide fragments.

In fragment condensation strategies, peptide segments are synthesized separately and then joined together in solution. The free γ-carboxyl group of this compound (or a peptide fragment containing this residue at its C-terminus) can be activated to facilitate this coupling. Activation transforms the carboxylic acid into a better leaving group, promoting amide bond formation with the N-terminal amine of another peptide fragment. Standard activating agents for this purpose include combinations like diisopropylcarbodiimide (DIC) with hydroxybenzotriazole (B1436442) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt). ambeed.com This approach allows for the modular assembly of large proteins.

Chemoselective ligation refers to the coupling of two unprotected peptide fragments at specific sites. The orthogonal nature of the α-allyl ester makes this compound an excellent component for such strategies. A key application is in on-resin peptide cyclization. nih.gov In one demonstrated approach, a linear peptide was assembled on-resin containing both an this compound and another amino acid with an Alloc (allyloxycarbonyl)-protected side chain (e.g., Lys(Alloc)). nih.gov After assembling the linear sequence, both the allyl ester and the Alloc group were removed simultaneously using a palladium catalyst. nih.gov The newly exposed side-chain carboxylate (from glutamic acid) and amine (from lysine) were then coupled together directly on the solid support using a peptide coupling reagent like PyBOP, forming a cyclic peptide before cleavage from the resin. nih.gov This method showcases a powerful chemoselective intramolecular ligation enabled by the specific reactivity of the allyl protecting groups.

Strategies for Constructing Complex Peptide Architectures

The construction of complex peptide architectures, such as branched or multi-functionalized peptides, is significantly facilitated by the use of this compound. The allyl group is stable under the basic conditions required for Fmoc group removal (typically piperidine) and the acidic conditions for final cleavage from many resins (like trifluoroacetic acid, TFA). nih.gov This orthogonality allows for the selective deprotection of the α-carboxyl group at an intermediate stage of the synthesis using palladium catalysts like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]. google.comnih.gov

Once the α-carboxyl group is unmasked, it serves as a handle for further elaboration. This can involve the on-resin attachment of another peptide chain, creating a branched peptide, or the introduction of non-peptidic moieties. For instance, researchers have utilized this strategy to synthesize peptides with side-chain oligo-glutamic acid branches, which are important for studying post-translational modifications. nih.gov In one approach, after assembling a linear peptide sequence, the α-allyl ester of a glutamic acid residue is selectively cleaved on-resin. The newly freed carboxylic acid is then activated to couple with another amino acid or a pre-formed peptide segment, leading to the desired complex architecture. nih.gov

However, challenges can arise. A notable side reaction is the formation of glutarimide (B196013), particularly when the amino acid adjacent to the glutamic acid residue is sterically unhindered, such as glycine (B1666218). nih.gov This intramolecular cyclization can disrupt the intended synthesis of the target peptide. nih.gov Research has shown that this side reaction is sequence-dependent and can be mitigated by incorporating a sterically hindered amino acid, like Lys(Boc), next to the glutamic acid residue. nih.gov

Table 1: Research Findings on Complex Peptide Architectures

Research Focus Key Strategy Compound Used Findings/Challenges Reference
Tailed Cyclic RGD Peptides Orthogonal solid-phase synthesis Fmoc-Glu-OAll Encountered unexpected glutarimide formation, which was sequence-dependent and could be inhibited by adjacent sterically hindered amino acids. nih.gov
Polypeptide Synthesis Backbone Amide Linker (BAL) Strategy Allyl-protected amino acid ester The BAL approach allows for the preparation of C-terminal-modified and cyclic peptides. Monitoring deprotection is crucial for success. researchgate.net
Long-Chain Cyclic Peptides Automated solid-phase synthesis Fmoc-Glu(OAll)-OH Demonstrated that palladium-mediated deprotection of allyl groups can be effectively automated for the synthesis of complex cyclic peptides. researchgate.net
Peptides with Oligo-Glu Branching Selective side-chain deprotection and elongation Fmoc-Glu-Oallyl Successfully synthesized tubulin peptide fragments with defined oligo-glutamic acid side-chain branches for antibody generation. nih.gov

Design and Synthesis of Modified Peptides and Peptide Conjugates

The unique chemical handles provided by this compound are instrumental in the design and synthesis of peptides with novel properties, including cyclic peptides and various conjugates.

Construction of Cyclic Peptides through C-Terminal Cyclization

On-resin cyclization is an efficient method for producing cyclic peptides, which often exhibit enhanced stability, receptor affinity, and biological activity compared to their linear counterparts. nih.govthermofisher.com this compound is a key component in strategies aimed at head-to-tail or side-chain-to-side-chain cyclization.

In a typical on-resin head-to-tail cyclization, the peptide is assembled on a resin, often anchored through the side chain of the C-terminal amino acid. peptide.com The C-terminal α-carboxyl group is protected as an allyl ester. After the linear sequence is synthesized, the N-terminal Fmoc group is removed with piperidine, and the C-terminal allyl ester is cleaved with a palladium catalyst. peptide.combiotage.com The now-free N-terminus and C-terminus can be coupled directly on the resin using standard peptide coupling reagents like HATU or PyBOP, forming the cyclic peptide. nih.govpeptide.com This on-resin approach minimizes intermolecular side reactions that can occur in solution-phase cyclization. peptide.com

A similar strategy applies to side-chain-to-side-chain cyclization. For example, a peptide can be synthesized with an N-terminal lysine (B10760008) residue protected with an allyloxycarbonyl (Alloc) group and a C-terminal glutamic acid residue whose side chain is protected as an allyl ester. researchgate.netbiotage.comrsc.org After linear synthesis, both allyl-based protecting groups are removed simultaneously using a palladium catalyst, and the exposed side-chain amine and carboxyl groups are then cyclized on-resin. nih.govrsc.org

Site-Specific Modification of Peptides via Deprotected α-Carboxyl

The ability to selectively deprotect the α-carboxyl group of the D-glutamic acid residue on-resin opens a gateway for site-specific modifications. cymitquimica.com Following palladium-catalyzed removal of the allyl ester, the free carboxylic acid can be reacted with a wide array of molecules. acs.org

For example, this strategy is employed to synthesize peptides with site-specific arginylation, a type of post-translational modification. nih.gov In this process, Fmoc-Glu-OAll is incorporated into a peptide sequence. After synthesis, the allyl group is removed, and the resulting free carboxyl group is coupled to a protected arginine derivative (Arg(Pbf)-OtBu). nih.gov This allows for the precise installation of an isopeptide bond, mimicking a natural modification that is otherwise difficult to achieve with controlled specificity.

This method is not limited to amino acids; fluorophores, biotin (B1667282) tags, or small molecule drugs can be conjugated to the deprotected α-carboxyl group, yielding specifically labeled or functionalized peptides for a variety of applications in chemical biology and drug development.

Incorporation into Bioconjugation Strategies

Bioconjugation involves linking a peptide to another biomolecule, such as a protein, a nucleic acid, or a carbohydrate, or to a synthetic entity like a nanoparticle or a polymer matrix. chemimpex.comchemimpex.com The orthogonal nature of the allyl protection of this compound makes it a valuable tool for these strategies.

By incorporating this building block, a unique reactive handle—the α-carboxyl group—can be revealed at a specific site within the peptide sequence at any desired stage of the synthesis. nih.gov This allows for the precise attachment of the peptide to another molecule without affecting other functional groups present in the peptide chain. For example, a peptide designed for targeted drug delivery could be synthesized and then conjugated to a cytotoxic agent via the deprotected glutamic acid side chain. chemimpex.com Similarly, peptides can be attached to surfaces or polymer matrices to create advanced biomaterials. chemimpex.com

Development of Peptide Mimetics and Constrained Peptides

Peptidomimetics are compounds that mimic the structure and function of natural peptides but often have improved pharmacological properties, such as enhanced stability against proteolytic degradation and better bioavailability. A common strategy to develop peptidomimetics is to introduce conformational constraints into a peptide sequence. mdpi.comdntb.gov.ua

Conformational Restriction through Cyclization

As discussed previously, cyclization is a powerful tool for restricting the conformational freedom of a peptide. nih.gov By locking the peptide into a specific three-dimensional shape, cyclization can pre-organize the pharmacophoric elements into the bioactive conformation required for receptor binding, thereby increasing potency and selectivity. mdpi.commdpi.com

This compound is integral to synthesizing such conformationally restricted cyclic peptides. rsc.orgmit.edu The on-resin cyclization it enables is a key technique for creating these constrained architectures. For example, researchers have designed macrocyclic peptide ligands that target specific protein-protein interactions. nih.govmit.edu In one study, a synthetic glutamic acid analog featuring an allyl ester was used as a ring-forming residue. It was cyclized on-resin with a C-terminal ornithine or lysine residue (with its side-chain amine protected by Alloc) to create potent macrocyclic inhibitors of the polo-like kinase 1 (Plk1) polo-box domain, an important target in cancer therapy. nih.govrsc.org This conformational restriction was critical for achieving high-affinity binding.

Table 2: Summary of Applications in Peptide Modification and Mimetics

Application Strategy Key Feature of Fmoc-D-Glu-OAll Outcome Reference
Cyclic Peptides On-resin head-to-tail or side-chain cyclization Orthogonal allyl protection of α-carboxyl group Efficient synthesis of conformationally constrained cyclic peptides with enhanced stability and activity. nih.govpeptide.combiotage.comrsc.org
Site-Specific Modification On-resin selective deprotection and coupling Generation of a unique reactive carboxyl handle Synthesis of peptides with precise modifications, such as arginylation, at a specific glutamic acid residue. nih.govnih.gov
Bioconjugation Conjugation via the deprotected α-carboxyl Provides a specific site for attachment Creation of targeted therapies and advanced biomaterials by linking peptides to other molecules. chemimpex.comchemimpex.com
Peptide Mimetics Conformational restriction via macrocyclization Enables on-resin cyclization to lock peptide conformation Development of potent and selective peptidomimetics for therapeutic targets. nih.govmdpi.commit.edu

Compound Index

Synthesis of D-Amino Acid Containing Peptidomimetics

The incorporation of D-amino acids into peptide structures is a cornerstone strategy in the design of peptidomimetics. Peptides containing D-amino acids often exhibit enhanced stability against enzymatic degradation by proteases, a critical attribute for therapeutic candidates. peptide.com This increased metabolic stability prolongs the half-life of the peptide in biological systems. Furthermore, the introduction of D-amino acids can induce specific conformational constraints, such as promoting the formation of β-turns, which can be crucial for efficient cyclization and for locking the molecule into a bioactive conformation. peptide.com

This compound emerges as a particularly valuable building block in this context. Its D-configuration provides the intrinsic advantages of protease resistance, while the fluorenylmethoxycarbonyl (Fmoc) group allows for its seamless integration into standard solid-phase peptide synthesis (SPPS) protocols. peptide.comchemimpex.com The defining feature, however, is the α-allyl ester (OAll). This protecting group is orthogonal to the acid-labile side-chain protecting groups (like t-butyl) and the base-labile Fmoc group. merckmillipore.com The allyl group is stable during routine Fmoc-SPPS steps but can be selectively cleaved under mild conditions using a palladium(0) catalyst, typically Pd(PPh₃)₄, in the presence of a scavenger like phenylsilane (PhSiH₃). merckmillipore.comnih.govnih.gov This orthogonality is the key that unlocks advanced molecular architectures, enabling the on-resin synthesis of complex D-amino acid-containing peptidomimetics, such as macrocyclic peptides. nih.gov

A significant application is in the on-resin synthesis of macrocyclic peptidomimetics. nih.gov In a representative synthetic strategy, a linear peptide chain incorporating this compound and another amino acid with an allyl-protected side chain (e.g., Fmoc-L-Lys(Alloc)-OH) is assembled on a solid support. merckmillipore.comnih.gov Once the linear sequence is complete, all other protecting groups remain intact while only the allyl-based groups are removed using palladium catalysis. nih.gov This selective deprotection exposes a unique pair of reactive functionalities—the α-carboxylic acid of the D-glutamic acid and the side-chain amine of lysine—which can then be coupled directly on the resin to form a lactam bridge, yielding a constrained cyclic peptidomimetic. nih.gov

However, researchers must consider potential side reactions. A notable issue is the formation of a glutarimide, a five-membered cyclic imide, which can occur during peptide synthesis. nih.gov Research has shown that a sequence of Glu(Gly)-OAll is particularly susceptible to this side reaction, where the nitrogen of the adjacent glycine residue attacks the O-allyl protected α-carboxyl group of glutamic acid, especially in the presence of bases like piperidine used for Fmoc deprotection. nih.gov This complication can disrupt the intended synthesis of the target peptide. Studies indicate that this glutarimide formation is sequence-dependent and can be suppressed by incorporating a sterically hindered amino acid adjacent to the glutamic acid residue, as the bulkier side chain impedes the intramolecular cyclization. nih.gov

The following tables summarize key data regarding the properties of this compound and detailed findings from relevant research.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Synonyms Fmoc-D-Glu-OAll, Fmoc-D-glutamic acid a-allyl ester chemimpex.com
CAS Number 204251-86-5 chemimpex.com
Molecular Formula C₂₃H₂₃NO₆ chemimpex.com
Molecular Weight 409.43 g/mol chemimpex.com
Appearance White to off-white powder chemimpex.com
Purity ≥ 98% (HPLC) chemimpex.com
Optical Rotation [a]D20 = 18 ± 3º (c=1 in DMF) chemimpex.com
Storage Conditions 0 - 8 °C, dry, dark place chemimpex.compeptide.com

Table 2: Research Findings on Allyl-Protected Glutamic Acid in Peptidomimetic Synthesis

Research FocusKey Synthetic StepFindings & SignificanceReference(s)
On-Resin Macrocyclization Orthogonal removal of allyl/Alloc protecting groups using Pd(PPh₃)₄ and PhSiH₃, followed by on-resin lactam bridge formation.Successfully demonstrated a method to synthesize complex macrocyclic peptide mimetics. The allyl ester of a glutamic acid analog was crucial for achieving selective on-resin cyclization without disturbing other protecting groups. nih.gov
Glutarimide Side Reaction Investigation of unexpected side products during the solid-phase synthesis of tailed cyclic RGD peptides using Fmoc-Glu-OAll.Identified that the sequence Glu(Gly)-OAll is prone to forming a glutarimide byproduct during base-catalyzed (piperidine) Fmoc deprotection. This side reaction can be prevented by placing a sterically hindered amino acid (e.g., Lys(Boc)) next to the glutamic acid residue. nih.gov
Dipeptide Synthesis Coupling of Fmoc-Glu-OAll with another protected amino acid, followed by selective deprotection of the allyl group using Pd(PPh₃)₄ and PhSiH₃.Provided a clear example of the selective cleavage of the allyl ester to yield a free carboxylic acid, a necessary step for further modification or coupling in solution or on-resin. nih.gov

Advanced Analytical and Spectroscopic Methodologies for Characterization of Fmoc D Glutamic Acid α Allyl Ester and Its Synthetic Transformations

High-Resolution Spectroscopic Techniques for Structural Elucidation

High-resolution spectroscopy is fundamental to confirming the molecular structure of Fmoc-D-glutamic acid α-allyl ester. These methods provide detailed information about the connectivity of atoms, the presence of specific functional groups, and the exact molecular weight and elemental composition.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound. One-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provide detailed information on the chemical environment of each proton and carbon atom, allowing for confirmation of the compound's constitution.

¹H NMR: The proton NMR spectrum provides characteristic signals for the fluorenylmethoxycarbonyl (Fmoc) protecting group, the D-glutamic acid backbone, and the α-allyl ester group. The aromatic protons of the Fmoc group typically appear as a series of multiplets in the downfield region (approximately 7.3-7.9 ppm). The protons of the allyl group exhibit distinct signals corresponding to the vinyl and methylene (B1212753) protons. The methine and methylene protons of the glutamic acid residue appear in the aliphatic region of the spectrum.

¹³C NMR: The carbon NMR spectrum complements the proton data, showing distinct resonances for the carbonyl carbons of the carbamate (B1207046) and the two ester groups, the aromatic carbons of the Fmoc group, the vinyl carbons of the allyl group, and the aliphatic carbons of the glutamic acid core. acs.org

Heteronuclear Analysis: Techniques such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) can be employed to establish correlations between directly bonded and long-range coupled proton and carbon nuclei, respectively. This provides definitive confirmation of the assigned structure.

Table 1: Typical ¹H and ¹³C NMR Chemical Shifts for this compound

GroupAtomTypical ¹H Chemical Shift (δ, ppm)Typical ¹³C Chemical Shift (δ, ppm)
Fmoc Group Aromatic CH7.30 - 7.90120 - 144
CH~4.25~47
CH₂~4.30~66
Carbonyl (C=O)-~156
D-Glutamic Acid α-CH~4.40~53
β-CH₂~2.00 - 2.20~28
γ-CH₂~2.50~30
α-Carbonyl (C=O)-~172
γ-Carboxyl (COOH)~12.0 (broad)~174
α-Allyl Ester O-CH₂~4.60~66
CH=CH₂~5.90~132
CH=CH₂~5.20 - 5.35~119

High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition of this compound. This technique measures the mass-to-charge ratio (m/z) of an ion with very high precision, allowing for the determination of a unique elemental formula. The molecular formula for the compound is C₂₃H₂₃NO₆. chemimpex.com The expected monoisotopic mass can be calculated and compared to the experimentally determined value, which should agree within a few parts per million (ppm). This analysis is often performed using techniques like Electrospray Ionization (ESI). In some cases, cyclization of glutamic acid to pyroglutamic acid can be observed as an artifact in the ion source. nih.gov

Table 2: HRMS Data for this compound

PropertyValue
Molecular Formula C₂₃H₂₃NO₆
Molecular Weight 409.43 g/mol chemimpex.com
Calculated Exact Mass 409.15254 Da
Commonly Observed Ion [M+Na]⁺
Calculated Exact Mass of [M+Na]⁺ 432.14193 Da

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the various functional groups present in the molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. The FTIR spectrum of this compound will display characteristic absorption bands for the N-H group, the carbonyl groups of the urethane (B1682113) and esters, the carboxylic acid, and the aromatic rings of the Fmoc moiety.

Table 3: Characteristic FTIR Vibrational Frequencies

Functional GroupBondVibrational ModeApproximate Wavenumber (cm⁻¹)
Carboxylic Acid O-HStretch2500-3300 (broad)
Amide N-HStretch3300-3500
Aromatic/Vinyl C-HStretch3000-3100
Aliphatic C-HStretch2850-3000
Carboxylic Acid C=OStretch1700-1725
Ester/Carbamate C=OStretch1680-1750
Aromatic Ring C=CStretch1450-1600

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are essential for separating this compound from impurities and for monitoring the progress of its synthesis or subsequent reactions. These techniques are central to quality control and process optimization.

High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of this compound. chemimpex.com Commercial suppliers often guarantee purities of 98% or higher, as determined by HPLC. chemimpex.comsigmaaldrich.com Chiral HPLC can also be employed to determine the enantiomeric purity, with some vendors assuring levels greater than 99.5%. indofinechemical.com

The method typically uses reversed-phase columns and a gradient elution system with a mobile phase consisting of water and a polar organic solvent like acetonitrile, often with additives such as formic acid. nih.govphenomenex.com Detection is commonly performed using a UV detector, as the Fmoc group has a strong chromophore, with a maximum absorbance typically around 220 nm. phenomenex.com This technique is effective for separating the target compound from starting materials, by-products, and any potential diastereomers.

Table 4: Typical HPLC Parameters for Purity Analysis

ParameterDescription
Technique Reversed-Phase HPLC phenomenex.com
Stationary Phase (Column) C18 or Polysaccharide-based chiral stationary phases (e.g., Lux Cellulose) nih.govphenomenex.com
Mobile Phase Gradient of Water and Acetonitrile (ACN), often with 0.1% Formic Acid nih.govphenomenex.com
Detection UV Absorbance at ~220 nm phenomenex.com
Typical Purity ≥98% chemimpex.comsigmaaldrich.com
Enantiomeric Purity >99.5% (by Chiral HPLC) indofinechemical.com

Due to its high molecular weight and low volatility, this compound is not suitable for direct analysis by Gas Chromatography (GC). However, GC coupled with a mass spectrometer (GC-MS) can be a valuable tool for analyzing volatile by-products or residual starting materials from its synthesis. For instance, GC can be used to detect and quantify any remaining allyl alcohol used in the esterification step. While amino acids themselves can be analyzed by GC, it requires a chemical derivatization step to increase their volatility, a process that can sometimes introduce artifacts. nih.gov Therefore, in the context of characterizing the final, purified this compound, GC's role is primarily limited to assessing the presence of low-molecular-weight, volatile impurities.

Thin-Layer Chromatography (TLC) for Reaction Progress and Qualitative Analysis

Thin-Layer Chromatography (TLC) stands as a rapid, cost-effective, and widely used method for monitoring the progress of chemical reactions and performing qualitative analysis of this compound. chemscene.comamrita.edu Its simplicity and efficiency make it an indispensable tool in the organic synthesis laboratory. thieme.deacs.org

Principle and Application in Reaction Monitoring:

TLC operates on the principle of differential partitioning of components between a stationary phase (typically a silica (B1680970) gel or alumina-coated plate) and a mobile phase (a solvent or solvent mixture). amrita.edu In the context of synthesizing or utilizing this compound, TLC is instrumental in tracking the conversion of reactants to products. youtube.com By spotting the reaction mixture on a TLC plate at various time intervals alongside standards of the starting materials and expected products, a chemist can visually assess the reaction's progression. youtube.com The disappearance of the starting material spot and the appearance of the product spot, each with a distinct retention factor (Rƒ) value, indicates the reaction is proceeding. youtube.comsjomr.org.in The Rƒ value, a ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property for a given compound and solvent system. sjomr.org.in

Qualitative Analysis:

TLC is also a valuable tool for the qualitative assessment of the purity of this compound. A pure sample should ideally present as a single spot on the TLC plate after development and visualization. The presence of multiple spots suggests the existence of impurities, such as starting materials, by-products, or degradation products. researchgate.net While TLC is primarily a qualitative technique, the relative intensity and size of the spots can offer a semi-quantitative estimation of the purity. youtube.com For amino acid derivatives, visualization is often achieved by spraying the plate with a ninhydrin (B49086) solution, which reacts with free amino groups to produce colored spots. sjomr.org.inresearchgate.net

Table 1: Hypothetical TLC Data for a Coupling Reaction Involving this compound

CompoundRƒ Value (Ethyl Acetate/Hexane 1:1)Observation
This compound (Starting Material)0.45Spot diminishes over time.
Peptide Product0.20Spot appears and intensifies over time.
Unreacted Coupling Agent0.70May appear as a transient spot.

This table is for illustrative purposes and actual Rƒ values will vary based on the specific TLC conditions.

Chiral Analytical Methods for Stereochemical Integrity Assessment

Maintaining the stereochemical integrity of amino acids is critical in peptide synthesis, as the biological activity of the final peptide is highly dependent on its three-dimensional structure. nih.gov Chiral analytical methods are therefore essential to confirm that the D-configuration of the glutamic acid derivative is preserved throughout the synthetic process.

Chiral High-Performance Liquid Chromatography (Chiral HPLC) for Enantiomeric Purity

Chiral High-Performance Liquid Chromatography (Chiral HPLC) is a powerful and precise technique for determining the enantiomeric purity of chiral compounds like this compound. phenomenex.com It is the method of choice for quantifying the presence of any unwanted L-enantiomer.

Principle and Methodology:

Chiral HPLC utilizes a chiral stationary phase (CSP) that can interact differently with the two enantiomers of a compound, leading to their separation. chromatographyonline.comsigmaaldrich.com These CSPs are often based on polysaccharides, cyclodextrins, or macrocyclic glycopeptides. sigmaaldrich.comwindows.net The separation of Fmoc-protected amino acids is commonly achieved using polysaccharide-based CSPs under reversed-phase conditions. phenomenex.comwindows.net

To analyze the enantiomeric purity of this compound, a solution of the compound is injected into the HPLC system. The enantiomers are separated on the chiral column, and their elution is monitored by a detector, typically a UV detector. The resulting chromatogram will show two distinct peaks if both enantiomers are present, with the area of each peak being proportional to the concentration of that enantiomer. This allows for the precise calculation of the enantiomeric excess (e.e.). For most applications in peptide synthesis, an enantiomeric purity of >99% is expected. phenomenex.com

Table 2: Representative Chiral HPLC Conditions for Fmoc-Amino Acid Derivatives

ParameterCondition
ColumnChiralpak® IA or similar polysaccharide-based CSP
Mobile PhaseAcetonitrile/Water with acidic modifier (e.g., trifluoroacetic acid)
Flow Rate1.0 mL/min
DetectionUV at 265 nm
Column Temperature25 °C

These conditions are illustrative. Method optimization is often necessary for specific compounds.

Polarimetry for Optical Rotation Measurements

Polarimetry is a classical technique used to measure the optical rotation of a chiral substance in solution, providing an indication of its stereochemical configuration. s4science.at

Principle and Application:

Chiral molecules have the ability to rotate the plane of plane-polarized light. libretexts.orglibretexts.org The direction and magnitude of this rotation are characteristic of the compound. numberanalytics.com For a given enantiomer, the specific rotation, [α], is a constant value under defined conditions of temperature, wavelength, solvent, and concentration. libretexts.orgnumberanalytics.com The specific rotation of this compound is reported as [a]D20 = +18 ± 3º (c=1 in DMF). chemimpex.comaksci.com

Advanced Hyphenated Techniques for Complex Mixture Analysis (e.g., LC-MS, GC-MS in research context)

In a research context, especially when dealing with complex reaction mixtures or identifying unknown by-products, advanced hyphenated techniques that couple a separation method with a spectroscopic detection method are invaluable. ijpsjournal.comlongdom.orgomicsonline.org

Liquid Chromatography-Mass Spectrometry (LC-MS):

LC-MS combines the separation power of liquid chromatography with the mass-analyzing capabilities of mass spectrometry. ijarnd.comchemijournal.com This technique is particularly well-suited for the analysis of non-volatile and thermally labile compounds like this compound and its peptide derivatives. omicsonline.org As the components of a mixture are separated by the LC, they are introduced into the mass spectrometer, which provides information about their molecular weight. This allows for the confident identification of the desired product and any impurities. LC-MS is also instrumental in the analysis of derivatized amino acids for chirality determination. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS):

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful hyphenated technique, primarily used for volatile and thermally stable compounds. chemijournal.com While Fmoc-protected amino acid esters are generally not volatile enough for direct GC analysis, the underlying glutamic acid can be analyzed after derivatization to make it more volatile. sigmaaldrich.comresearchgate.net For instance, research studies have utilized GC-MS to analyze glutamic acid in biological samples after derivatization. nih.gov In the context of this compound, GC-MS could be employed in research to analyze for the presence of the free amino acid after cleavage of the protecting groups and ester, or to investigate potential side reactions that might yield volatile products. nih.govchromatographyonline.com

Table 3: Comparison of Advanced Analytical Techniques

TechniquePrincipleApplication for this compound
LC-MS Separates compounds by liquid chromatography and identifies them by mass. longdom.orgijarnd.comIdentification of the product and impurities in synthetic mixtures. Analysis of complex peptide fragments. omicsonline.org
GC-MS Separates volatile compounds by gas chromatography and identifies them by mass. chemijournal.comResearch applications for analyzing the core glutamic acid structure after derivatization or detecting volatile by-products. sigmaaldrich.comnih.gov

Emerging Research Frontiers and Future Perspectives for Fmoc D Glutamic Acid α Allyl Ester in Chemical Research

Innovations in Green Chemistry Approaches for Synthesis and Deprotection

The pharmaceutical and chemical industries are increasingly focused on developing environmentally benign synthetic methods. nih.gov This "green chemistry" approach aims to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. For a molecule like Fmoc-D-glutamic acid α-allyl ester, which is used in multi-step syntheses, green innovations in its synthesis and deprotection are of paramount importance. rsc.org

Traditional peptide synthesis, a major application area for Fmoc-protected amino acids, is notorious for its heavy reliance on toxic, non-renewable organic solvents like dimethylformamide (DMF) and dichloromethane (B109758) (DCM). rsc.org These solvents constitute the bulk of the waste generated during the process. rsc.org Consequently, a significant research effort is directed towards replacing these with more sustainable alternatives.

Recent advancements have demonstrated the potential of conducting key peptide synthesis steps, including coupling and deprotection, in aqueous solutions or even under solvent-free conditions. nih.govexlibrisgroup.com While Fmoc-protected amino acids are generally poorly soluble in water, the use of surfactants or the preparation of water-dispersible nanoparticles can overcome this limitation. nih.govopenaccesspub.org For instance, Fmoc deprotection, traditionally done with piperidine (B6355638) in DMF, can be achieved in aqueous basic solutions. openaccesspub.orgspringernature.com Research into greener solvents has also identified alternatives like propylene (B89431) carbonate as a viable replacement for DMF in both solution- and solid-phase peptide synthesis. rsc.org

Solvent-free synthesis, often employing techniques like ball-milling, represents another frontier. exlibrisgroup.com The coupling of protected amino acid derivatives has been successfully achieved in the solid state, eliminating the need for any solvent and simplifying purification. exlibrisgroup.com Adapting these methodologies for the synthesis and manipulation of this compound could dramatically reduce the environmental footprint of its applications.

Green Chemistry Approach Traditional Method Key Advantages Challenges
Aqueous Media Synthesis Synthesis in DMF or DCMReduces use of toxic organic solvents, environmentally friendly. nih.govPoor solubility of Fmoc-amino acids, potential for hydrolysis. nih.gov
Solvent-Free Synthesis (Ball-Milling) Solution-phase synthesisEliminates solvent use, reduces waste, simplifies purification. exlibrisgroup.comScalability, potential for solid-state side reactions.
Green Solvents (e.g., Propylene Carbonate) Use of DMF, DCMLower toxicity, better environmental profile. rsc.orgCompatibility with all reaction steps and reagents must be verified.

This table summarizes emerging green chemistry approaches applicable to the synthesis and deprotection of this compound, comparing them to traditional methods and highlighting their advantages and challenges.

The deprotection of the α-allyl ester is a key step in the application of this compound, most commonly achieved using palladium catalysts. lookchem.com A significant drawback of homogeneous palladium catalysis is the potential for product contamination with residual metal, a serious concern in pharmaceutical applications, and the difficulty in recovering the expensive catalyst. lookchem.com

To address this, research is focused on developing recyclable, heterogeneous catalytic systems. Supported palladium nanoparticles, for instance on gold (SAPd), have shown great promise for the cleavage of allyl esters. lookchem.com These catalysts are often non-flammable, exhibit low leaching of palladium into the product (as low as 0.04 ppm), and can be recovered and reused multiple times, making the process more economical and sustainable. lookchem.com

Furthermore, efforts are underway to replace precious metal catalysts like palladium with more abundant and less toxic base metals. acsgcipr.org For example, cobalt-catalyzed methods for allyl ester deprotection have been developed, offering a more sustainable alternative. acs.org Ruthenium-based catalysts have also been shown to be effective for allyl ester cleavage, sometimes without the need for additional nucleophiles, simplifying the reaction workup. researchgate.netacs.org The development and application of these recyclable and more sustainable catalytic systems for the deprotection of the allyl group in this compound is a key area for future research.

Catalyst System Typical Reaction Conditions Key Features
Sulfur-modified Gold-supported Palladium (SAPd) Nanoparticles Formic acid, Et3N in CH3CNRecyclable, low palladium leaching, non-flammable. lookchem.com
Cobalt(II)/TBHP/(Me2SiH)2O Room temperatureUses a more abundant base metal, high chemoselectivity. acs.org
Ruthenium Complexes Mild conditions, may not require external nucleophilesHigh catalytic efficiency, simplified workup. researchgate.netacs.org

This table presents various recyclable and sustainable catalytic systems for the deprotection of the α-allyl ester of this compound, detailing their typical reaction conditions and key features.

Expanding the Scope of this compound in Material Science and Polymer Chemistry

The unique trifunctional nature of this compound makes it an attractive monomer for the synthesis of advanced materials. While its L-isomer has been noted for its use in polymer chemistry, the principles are directly applicable to the D-enantiomer for creating materials with specific stereochemical properties. chemimpex.com The presence of the protected α-amino and α-carboxyl groups, along with the free γ-carboxyl group, allows for its incorporation into polymers and subsequent modification.

Glutamic acid-based polymers, or poly(glutamic acid)s, are of great interest in biomedicine due to their biocompatibility and biodegradability. mdpi.comtandfonline.com These polymers are used in drug delivery systems, tissue engineering, and as hydrogels. mdpi.comtandfonline.comnih.govnih.gov By using this compound as a starting material, it is possible to synthesize well-defined peptide-polymer conjugates. annualreviews.org The Fmoc and allyl groups can be selectively removed to allow for the attachment of other polymers, peptides, or drug molecules at specific points in the polymer chain. nih.gov

For example, the free γ-carboxyl group can be used for polymerization or for conjugation to a polymer backbone, while the orthogonally protected α-amino and α-carboxyl groups remain available for further synthetic transformations. lpnu.ua This could involve the growth of a peptide chain from the α-amino group after Fmoc removal, or the attachment of a therapeutic agent to the α-carboxyl group after allyl deprotection. This strategy allows for the creation of complex, multifunctional macromolecules with precise control over their architecture. tandfonline.com Research in this area is focused on synthesizing novel biodegradable polymers, functional hydrogels, and targeted drug delivery systems where the D-configuration of the glutamic acid residue can influence the material's properties, such as its enzymatic degradation profile. mdpi.comtandfonline.com

Computational Chemistry and Molecular Modeling Studies

Computational chemistry provides powerful tools to understand and predict the behavior of molecules, guiding experimental work and accelerating the design of new materials and processes. nih.govnih.govmdpi.com For this compound, molecular modeling can offer insights into its conformation, reactivity, and interactions, paving the way for its more effective use and the development of novel applications. springernature.com

The three-dimensional structure of a peptide is crucial for its biological activity. The incorporation of specific amino acid derivatives can influence the peptide's conformation. iris-biotech.de Molecular dynamics (MD) simulations can be used to study the conformational preferences of peptides containing this compound. mdpi.com These simulations can predict how the protected D-glutamic acid residue affects the local and global structure of a peptide chain, for example, by inducing specific turns or stabilizing helical structures. iris-biotech.de

Furthermore, computational methods can predict the reactivity of the different functional groups in the molecule. This can help in optimizing reaction conditions for coupling and deprotection steps, and in predicting potential side reactions. For instance, modeling can help understand the factors that influence the rate and selectivity of the Fmoc group removal by different bases or the palladium-catalyzed deprotection of the allyl ester. springernature.com

Computational chemistry is also being used to design new protecting groups with improved properties. nih.gov By modeling the mechanism of deprotection reactions, it is possible to design protecting groups that are cleaved under even milder and more specific conditions. This could lead to the development of new variants of this compound with alternative protecting groups that offer enhanced orthogonality or are more amenable to green chemistry protocols.

For example, computational studies could explore modifications to the fluorenyl ring of the Fmoc group to fine-tune its lability or to improve its solubility in green solvents. semanticscholar.org Similarly, theoretical calculations can aid in the design of new allyl-type esters that can be cleaved with more sustainable catalysts or under different reaction conditions. These in silico approaches can significantly reduce the experimental effort required to develop next-generation protected amino acids for advanced chemical synthesis. mdpi.com

Integration into Automated Synthetic Platforms

The compatibility of this compound with the reagents and conditions of solid-phase peptide synthesis (SPPS) makes it an ideal candidate for integration into automated systems. The Fmoc group is readily cleaved under standard basic conditions, while the allyl ester requires a specific palladium(0)-catalyzed reaction for its removal, providing the orthogonality necessary for automated, selective deprotection strategies. nih.govsigmaaldrich.comnih.gov

This compound and its L-isomer are integral to high-throughput strategies for the discovery of novel bioactive peptides and complex organic molecules. Automated synthesizers enable the rapid, parallel construction of numerous peptide sequences and derivatives for screening and optimization.

A key application lies in the synthesis of peptide libraries and macrocycles. For instance, automated microwave peptide synthesizers can be employed to rapidly produce branched and lactam-stapled peptides. merel.si In these processes, the allyl ester of a glutamic acid residue can be selectively deprotected on-resin to allow for side-chain modification or cyclization without affecting other acid-labile protecting groups on the peptide backbone. nih.govmerel.si This methodology is crucial for generating large libraries of constrained peptides, which are of significant interest in drug discovery for their enhanced stability and binding affinity.

The table below summarizes an example of reagents used in an automated protocol suitable for high-throughput synthesis involving an orthogonally protected glutamic acid residue.

Process Step Reagents and Conditions Purpose
Fmoc Deprotection 20% Piperidine in DMFRemoval of the N-terminal Fmoc group. merel.si
Amino Acid Coupling Fmoc-AA-OH, DIC, Oxyma Pure in DMFFormation of the peptide bond. merel.si
Allyl Ester Deprotection Pd(PPh₃)₄, Phenylsilane (B129415) in DCMSelective removal of the side-chain allyl protecting group. nih.govmerel.si
On-Resin Cyclization PyBOP, HOBt, DIEA or DIC, HOBt in DMFFormation of a lactam bridge on the solid support. nih.govmerel.si
Cleavage from Resin TFA/H₂O/TIS/DODT cocktailRelease of the final peptide from the solid support. merel.si

This table illustrates a general automated workflow. Specific reagents and conditions may vary based on the synthesizer and the target molecule.

The principles of automated synthesis extend to fully robotic platforms that handle the entire workflow, from resin loading to final cleavage and purification. The use of this compound in such systems facilitates the production of complex peptide conjugates. For example, after the robotic synthesis of a linear peptide chain, the allyl ester on a D-glutamic acid residue can be selectively removed. The exposed side-chain carboxyl group can then be automatically coupled to another molecule, such as a reporter tag, a drug molecule, or another peptide, to form a well-defined conjugate. chemimpex.com

The CEM Liberty Blue™ automated microwave peptide synthesizer is an example of a platform where orthogonal deprotection of a glutamic acid allyl ester has been successfully automated. merel.si This system performs the necessary deprotection and coupling steps to create branched and cyclic peptides with high purity and in a short timeframe, generating minimal waste. merel.si The subsequent cleavage can also be streamlined using high-throughput systems like the CEM Razor™, demonstrating a nearly complete robotic workflow for producing complex peptides derived from building blocks like Fmoc-Glu(OAll)-OH. merel.si

Unexplored Applications and Future Research Directions

While extensively used in peptide synthesis, the full potential of this compound remains to be unlocked. Future research is likely to focus on several promising, yet underexplored, areas.

Advanced Materials and Polymer Chemistry : The incorporation of this building block into polymer matrices could lead to the development of novel functional materials. chemimpex.comchemimpex.com The D-glutamic acid component could introduce specific chirality and biodegradable linkages, while the orthogonally protected carboxyl groups offer sites for post-polymerization modification, creating smart materials for applications in tissue engineering or controlled-release systems.

Novel Bioconjugation Strategies : The allyl ester's unique reactivity can be further exploited for innovative bioconjugation techniques. chemimpex.comchemimpex.com Future work could focus on developing new palladium-labile linkers based on the glutamic acid scaffold for attaching sensitive biomolecules to surfaces or nanoparticles, creating sophisticated diagnostic tools or targeted drug delivery systems. chemimpex.com

Traceless Linkers for Challenging Synthesis : Inspired by recent work on modified glutamic acid linkers, new traceless linkers based on the Fmoc-D-Glu(OAll)-OH scaffold could be designed. nih.gov These could aid in the synthesis of highly hydrophobic or aggregation-prone peptides by temporarily attaching solubilizing tags that are later removed without a trace, addressing significant challenges in chemical protein synthesis.

Probes for Neuroscience Research : Given the importance of D-amino acids and glutamate (B1630785) in the central nervous system, synthetic peptides incorporating this compound could serve as valuable tools for studying neurotransmitter functions and signaling pathways. chemimpex.comchemimpex.com Future research could involve the design of peptide-based probes and ligands to investigate glutamate receptors and their role in neurological disorders.

Development of Novel Peptide Macrocycles : The design principles used to create macrocyclic peptide ligands for targets like polo-like kinase 1 could be expanded. nih.govmit.edu By varying the ring size, stereochemistry, and the nature of the side chains, new libraries of peptide mimetics could be synthesized to target other challenging protein-protein interactions, opening new avenues for therapeutic development. mit.edu

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of Fmoc-D-glutamic acid γ-allyl ester to minimize side reactions?

  • Methodological Answer : Synthesis should employ coupling agents like HATU or DIC with additives (e.g., HOAt) to enhance efficiency and reduce racemization. The γ-allyl ester group requires selective protection to avoid unintended deprotection during Fmoc-based peptide synthesis. Monitor reaction progress via TLC or HPLC (C18 columns, 0.1% TFA/acetonitrile gradient) to detect intermediates like dipeptide derivatives or unprotected amino acids .

Q. What purification strategies are effective for isolating Fmoc-D-glutamic acid γ-allyl ester from reaction mixtures?

  • Methodological Answer : Use flash chromatography (silica gel, ethyl acetate/hexane gradients) to separate the target compound from unreacted starting materials. For higher purity, recrystallize from dichloromethane/hexane. Confirm purity via NMR (¹H/¹³C) to resolve allyl proton signals (δ 5.2–5.8 ppm) and Fmoc aromatic protons (δ 7.3–7.8 ppm) .

Q. Which analytical techniques are critical for characterizing Fmoc-D-glutamic acid γ-allyl ester?

  • Methodological Answer :

  • HPLC : Use a C18 column with UV detection at 265 nm (Fmoc chromophore) to assess purity (>98%) and detect chiral impurities (e.g., L-isomers).
  • Mass Spectrometry (MS) : ESI-MS in positive ion mode confirms molecular weight (C23H23NO6, [M+H]+ = 410.4 g/mol) .
  • NMR : ¹³C NMR resolves the γ-ester carbonyl signal (~170 ppm), distinguishing it from the α-carboxylic acid .

Advanced Research Questions

Q. How does the γ-allyl ester group influence the stability of Fmoc-D-glutamic acid under acidic or basic conditions?

  • Methodological Answer : The γ-allyl ester is labile under strong acidic conditions (e.g., TFA >50%), making it unsuitable for Boc-based synthesis. In contrast, it remains stable under mild bases (e.g., piperidine in Fmoc removal). For controlled deprotection, use Pd(0)-catalyzed allyl transfer in the presence of scavengers (e.g., morpholine) to prevent side reactions .

Q. What strategies mitigate dipeptide formation during solid-phase peptide synthesis (SPPS) using Fmoc-D-glutamic acid γ-allyl ester?

  • Methodological Answer : Dipeptide derivatives (e.g., Fmoc-Glu-Glu-OAll) arise from incomplete coupling. Optimize activation by using 2–4 equivalents of HATU and 4–6 equivalents of DIPEA. Implement double coupling protocols for sterically hindered residues. Post-synthesis, analyze crude peptides via MALDI-TOF to identify truncated sequences .

Q. How can chiral impurities (e.g., L-isomers) in Fmoc-D-glutamic acid γ-allyl ester be quantified and resolved?

  • Methodological Answer : Chiral HPLC (e.g., Chirobiotic T column) with polar organic mobile phases (methanol/acetic acid/triethylamine) separates D- and L-isomers. Specific rotation ([α]D) measurements in DMF (c=1) should align with literature values (e.g., -8.0° to -11.0° for enantiopure D-forms) .

Q. What are the compatibility challenges of γ-allyl esters with other protecting groups (e.g., tert-butyl, benzyl) in complex peptide synthesis?

  • Methodological Answer : γ-allyl esters are orthogonal to tert-butyl and benzyl groups, enabling sequential deprotection. However, Pd(0)-mediated allyl removal may require inert conditions to prevent oxidation of sulfur-containing residues (e.g., Cys). Validate compatibility via model peptide synthesis and LC-MS analysis .

Q. How does Fmoc-D-glutamic acid γ-allyl ester perform in synthesizing supramolecular hydrogels compared to unprotected analogs?

  • Methodological Answer : The γ-allyl ester enhances hydrophobicity, promoting self-assembly into β-sheet structures. Compare hydrogel mechanical properties (rheology) and morphology (TEM) with unprotected Fmoc-D-glutamic acid. Use FTIR to monitor ester hydrolysis kinetics in physiological buffers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.